Wincef

Description

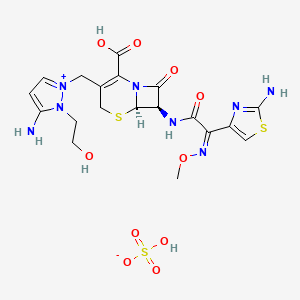

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24N8O10S3 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12-;/t13-,17-;/m1./s1 |

InChI Key |

PFMOESPYOJZCSI-GRHXURATSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |

Synonyms |

cefoselis FK 037 FK-037 FK037 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cefixime on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime is an orally active, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, an essential process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanism of cefixime, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows to support researchers and professionals in the fields of microbiology and drug development.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis.[3] This wall is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3][4]

Cefixime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting these essential enzymes.[1][3][4][5] As a third-generation cephalosporin, cefixime possesses a high affinity for specific PBPs and exhibits notable stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[3][4] Understanding the precise mechanism of action, binding affinities, and the experimental methodologies to assess these interactions is crucial for the continued development of effective antibacterial therapies.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of cefixime is a direct consequence of its ability to inhibit the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This inhibition leads to the arrest of cell wall assembly, ultimately resulting in bacterial cell death.

The process begins with cefixime binding to one or more of the penicillin-binding proteins (PBPs).[4][5] This binding is covalent and effectively inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan strands. The inhibition of essential PBPs disrupts the maintenance of the cell wall's structural integrity.[1] As the bacterium continues to grow and divide, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[3][4]

The Target: Penicillin-Binding Proteins (PBPs)

Bacteria possess multiple PBPs, each with specific roles in cell wall synthesis, including cell elongation, septum formation during cell division, and maintaining cell shape. Cefixime exhibits differential affinity for various PBPs, which contributes to its spectrum of activity. For instance, in Escherichia coli, cefixime has a high affinity for PBP 3, which is involved in septum formation, and PBP 1s. In Neisseria gonorrhoeae, PBP2 is a primary target for cefixime.

Signaling Pathway Diagram

Caption: Cefixime inhibits the PBP-catalyzed transpeptidation step in peptidoglycan synthesis.

Quantitative Data: Cefixime Binding Affinities

The affinity of cefixime for various PBPs is a key determinant of its antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity, or the dissociation constant (Kd). Lower values indicate higher binding affinity.

| Bacterial Species | PBP Target | IC50 (mg/L) | ID50 (µg/ml) | Kd (µM) | Reference |

| Neisseria gonorrhoeae | PBP2 | 0.01-0.02 | |||

| Escherichia coli | PBP 1s | High Affinity | |||

| Escherichia coli | PBP 3 | 0.25 | |||

| Streptococcus pneumoniae | PBP1A | 13.5 | [1] | ||

| Streptococcus pneumoniae | PBP2X | 1.8 | [1] |

Note: High Affinity indicates a strong binding as reported in the study, but a specific numerical value was not provided.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of cefixime.

1. Preparation of Cefixime Stock Solution:

-

Aseptically prepare a stock solution of cefixime of a known concentration (e.g., 1 mg/mL) in an appropriate solvent and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Serial Dilution in Microtiter Plate:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the cefixime solution with CAMHB to achieve a range of desired concentrations.

-

Leave a column with only broth for a growth control and another for a sterility control.

3. Inoculum Preparation:

-

Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar plate.

-

Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of cefixime that completely inhibits visible bacterial growth.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative

This assay measures the ability of cefixime to compete with a fluorescently labeled penicillin (e.g., BOCILLIN™ FL) for binding to PBPs.

1. Bacterial Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cefixime for a set time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow cefixime to bind to the PBPs.

3. Fluorescent Labeling:

-

Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to each tube and incubate for an additional 10 minutes. This will label any PBPs not bound by cefixime.

4. SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

5. Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The intensity of the fluorescent signal will be inversely proportional to the binding of cefixime.

-

Determine the IC50 value, which is the concentration of cefixime that causes a 50% reduction in the fluorescent signal compared to the control with no cefixime.

Mandatory Visualizations

Bacterial Peptidoglycan Synthesis Pathway

Caption: Overview of the bacterial peptidoglycan synthesis pathway across different cellular compartments.

Experimental Workflow for Competitive PBP Binding Assay

Caption: Workflow for determining the PBP binding affinity of cefixime via a competitive assay.

Conclusion

Cefixime remains a clinically important antibiotic due to its potent and specific mechanism of action against bacterial cell wall synthesis. By irreversibly binding to and inactivating essential penicillin-binding proteins, cefixime effectively halts peptidoglycan cross-linking, leading to bacterial cell death. The quantitative data on its binding affinities, coupled with robust experimental methodologies, provide a solid foundation for further research into its efficacy, the development of new derivatives, and strategies to overcome emerging resistance. The visualizations provided in this guide offer a clear framework for understanding the complex molecular interactions and experimental procedures central to the study of cefixime and other β-lactam antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillin-binding proteins 2b and 2x of Streptococcus pneumoniae are primary resistance determinants for different classes of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins 2b and 2x of Streptococcus pneumoniae are primary resistance determinants for different classes of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Interaction of Cefixime with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its therapeutic efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability. The primary targets of Cefixime, and indeed all β-lactam antibiotics, are a group of enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are integral to the final stages of peptidoglycan biosynthesis, the primary component of the bacterial cell wall. A comprehensive understanding of the molecular interactions between Cefixime and PBPs is paramount for optimizing its clinical use, overcoming emerging resistance, and guiding the development of novel antibacterial agents. This technical guide provides a detailed exploration of this critical molecular interaction, encompassing quantitative binding data, detailed experimental methodologies, and the mechanisms of resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of Cefixime is a direct consequence of its interference with the structural integrity of the bacterial cell wall.[1] The process is initiated by the binding of Cefixime to PBPs, which are transpeptidases that catalyze the cross-linking of peptidoglycan chains. By inhibiting these enzymes, Cefixime effectively halts the final step of cell wall assembly. This disruption leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] A key advantage of Cefixime is its stability in the presence of many β-lactamase enzymes, which are a common bacterial defense mechanism against β-lactam antibiotics.[1]

Caption: Cefixime's mechanism of action targeting PBPs.

Quantitative Analysis of Cefixime-PBP Interactions

The efficacy of Cefixime is directly related to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value signifies a higher binding affinity.

Cefixime PBP Binding Affinities (IC50)

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli C600 | PBP 1s | 0.25 | [2] |

| Escherichia coli C600 | PBP 3 | 0.25 | [2] |

Note: Data for other key pathogens such as Streptococcus pneumoniae and Haemophilus influenzae are not extensively available in the form of specific IC50 values for individual PBPs.

Studies have shown that in Escherichia coli, Cefixime has a particularly high affinity for PBP 3 and PBP 1s.[2][3] The inhibition of PBP 3, which is primarily involved in septum formation during cell division, leads to the characteristic morphological change of filamentation in bacteria exposed to Cefixime.[4]

Experimental Protocols for Studying Cefixime-PBP Interactions

Several biophysical and biochemical techniques are employed to characterize the interaction between Cefixime and PBPs. Below are detailed methodologies for three key experimental approaches.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This assay is widely used to determine the IC50 values of β-lactam antibiotics for various PBPs. It relies on the competition between the unlabeled antibiotic (Cefixime) and a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to the PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Culture the bacterial strain of interest to the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them using sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of Cefixime for a defined period (e.g., 30 minutes at 37°C) to allow for binding.

-

Add a constant, saturating concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes. Bocillin-FL will bind to any PBPs not occupied by Cefixime.

-

-

Detection and Quantification:

-

Stop the reaction by adding an excess of unlabeled penicillin G, followed by centrifugation to pellet the membranes.

-

Wash the pellets to remove unbound Bocillin-FL.

-

Resuspend the pellets in SDS-PAGE sample buffer and separate the proteins by electrophoresis.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the intensity of the fluorescent bands corresponding to each PBP using densitometry software.

-

-

Data Analysis:

-

Plot the percentage of Bocillin-FL binding (relative to a control with no Cefixime) against the concentration of Cefixime.

-

Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

-

Caption: Workflow for a competitive PBP binding assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (Cefixime) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamics of the interaction (enthalpy and entropy).[5][6][7][8]

Methodology:

-

Sample Preparation:

-

Purify the target PBP and prepare a concentrated solution of Cefixime.

-

Ensure that both the PBP and Cefixime are in the same, precisely matched buffer to minimize heat of dilution effects.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the purified PBP into the sample cell of the calorimeter.

-

Load the Cefixime solution into the injection syringe.

-

Perform a series of small, sequential injections of Cefixime into the PBP solution while monitoring the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change as a function of the molar ratio of Cefixime to PBP.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. It is particularly useful for determining the kinetics of an interaction, including the association rate constant (kon) and the dissociation rate constant (koff).[9][10][11][12]

Methodology:

-

Ligand Immobilization:

-

Covalently immobilize the purified PBP onto the surface of a sensor chip.

-

The immobilization density should be optimized to avoid mass transport limitations.

-

-

Analyte Injection:

-

Flow a solution of Cefixime (the analyte) at various concentrations over the sensor surface containing the immobilized PBP.

-

Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of Cefixime bound to the PBP.

-

-

Data Analysis:

-

The association phase (while Cefixime is being injected) and the dissociation phase (when the flow is switched back to buffer) are recorded in a sensorgram.

-

Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff to kon.

-

Caption: Workflow for Surface Plasmon Resonance (SPR).

Structural Basis of the Cefixime-PBP Interaction

To date, no experimentally determined crystal structures or NMR data for a Cefixime-PBP complex are publicly available. However, insights into the structural basis of this interaction can be gleaned from molecular docking studies and by analogy to the structures of other cephalosporins in complex with PBPs.[13][14][15][16][17][18][19]

The interaction is expected to involve the covalent acylation of the active site serine residue within the PBP by the β-lactam ring of Cefixime. Molecular docking and dynamics simulations have been employed to model the binding of Cefixime to various protein targets, and these computational approaches can provide valuable hypotheses about the specific residues involved in the interaction and the overall stability of the complex.[13][16][17]

Bacterial Resistance to Cefixime via PBP Alterations

A primary mechanism of bacterial resistance to Cefixime involves mutations in the genes encoding PBPs. These mutations can lead to alterations in the structure of the PBP active site, thereby reducing the binding affinity of Cefixime. This decreased affinity allows the PBP to continue its function in peptidoglycan synthesis, even in the presence of the antibiotic.

Known PBP Mutations Conferring Reduced Susceptibility to Cefixime

Significant research has been conducted on Neisseria gonorrhoeae, a pathogen for which Cefixime was once a frontline treatment. The following table details specific amino acid substitutions in PBP2 of N. gonorrhoeae that have been associated with reduced susceptibility to Cefixime.

| Gene | PBP | Amino Acid Substitution | Effect on Cefixime Susceptibility | Reference |

| penA | PBP2 | G545S | Primary mutation leading to a 2- to 4-fold increase in resistance. | [4][20] |

| penA | PBP2 | I312M and V316T (in the presence of G545S) | Reduces susceptibility by an additional 4-fold. | [4][20] |

The presence of a mosaic penA gene, which arises from recombination with penA genes from other Neisseria species, is a major contributor to elevated Cefixime MICs in N. gonorrhoeae.[4]

Caption: PBP mutations leading to Cefixime resistance.

Conclusion

The molecular interaction between Cefixime and penicillin-binding proteins is a classic example of targeted antibiotic therapy. The high affinity of Cefixime for specific PBPs, particularly PBP 3, underpins its potent bactericidal activity against a range of pathogens. While significant progress has been made in understanding this interaction, particularly in the context of resistance mechanisms, there remain notable gaps in our knowledge. The lack of high-resolution structural data for a Cefixime-PBP complex and the limited availability of comprehensive kinetic and binding affinity data for many clinically important bacterial species highlight areas ripe for future investigation. A deeper and more granular understanding of these molecular interactions will be indispensable for the continued effective use of Cefixime and for the rational design of the next generation of β-lactam antibiotics to combat the ever-evolving threat of antibiotic resistance.

References

- 1. What is the mechanism of Cefixime? [synapse.patsnap.com]

- 2. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of sub-inhibitory concentrations of cefixime on the morphology, hemagglutination and adhesiveness of urinary strains of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. news-medical.net [news-medical.net]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. jacksonimmuno.com [jacksonimmuno.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structures of penicillin-binding protein 3 (PBP3) from methicillin-resistant Staphylococcus aureus in the apo and cefotaxime-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking and dynamic simulations of Cefixime, Etoposide and Nebrodenside A against the pathogenic proteins of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fortunejournals.com [fortunejournals.com]

- 20. bmglabtech.com [bmglabtech.com]

Chemical structure and synthesis of Cefixime trihydrate

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefixime Trihydrate

Introduction

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of beta-lactamase enzymes makes it effective against many organisms resistant to penicillins and other cephalosporins.[1][3] The mechanism of action involves the inhibition of mucopeptide synthesis in the bacterial cell wall, leading to cell death.[3][4] This technical guide provides a comprehensive overview of the chemical structure and synthesis of Cefixime trihydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Cefixime Trihydrate

Cefixime trihydrate is the hydrated form of the cephalosporin antibiotic, Cefixime. Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus.

The IUPAC name for Cefixime trihydrate is (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate.[4][5]

Key Structural Features:

-

Cephalosporin Core: A bicyclic system comprising a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.

-

7-Position Side Chain: An aminothiazole ring and a carboxymethoxyimino group, which contribute to its broad antibacterial spectrum.

-

3-Position Side Chain: A vinyl group at the C-3 position.

-

Hydration: The presence of three water molecules in its crystalline structure.

Physicochemical Properties: Cefixime trihydrate is a white to yellowish powder.[3] It is freely soluble in methanol but has low aqueous solubility.[6]

| Property | Value | Reference |

| Molecular Formula | C16H15N5O7S2·3H2O | [4][7] |

| Molecular Weight | 507.50 g/mol | [4][5][8] |

| CAS Number | 125110-14-7 | [7][8] |

Synthesis of Cefixime Trihydrate

The synthesis of Cefixime typically involves the acylation of the 7-amino group of a cephalosporin nucleus with a suitable side chain. A common and efficient method for industrial production starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for Cefixime.

Caption: Synthetic workflow for Cefixime Trihydrate.

Detailed Synthesis Steps

A widely employed synthetic route involves the reaction of 7-AVCA with an activated ester of the Cefixime side chain, followed by hydrolysis.[9]

Step 1: Amidation 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester).[9] This reaction results in the formation of Cefixime methyl ester.

Step 2: Hydrolysis The intermediate, Cefixime methyl ester, is then hydrolyzed to yield Cefixime.[9] This step can be carried out without the need for drying the intermediate, simplifying the overall process.[9]

Step 3: Crystallization The final step involves the crystallization of Cefixime in the presence of water to form the stable Cefixime trihydrate.

Experimental Protocols

Protocol 1: Synthesis via MICA Ester [9]

-

Amidation: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercapto benzothiazole ester (MICA ester).

-

Hydrolysis: The resulting Cefixime methyl ester intermediate is hydrolyzed.

-

Isolation: The final product, Cefixime, is isolated.

This process is noted for its simplified operation and reduced pollution, making it suitable for industrial production.[9]

Protocol 2: Alternative Synthesis with Improved Yield [10]

-

Reaction Setup: In a 250 ml round-bottomed flask at room temperature (25°C), 4.90 g (20 mmol) of an aminothiazole acetoxamic acid analog and 4.20 g (20 mmol) of N-ethynyl-N,4-dimethylbenzenesulfonamide are added to 100 ml of dichloromethane and stirred until the reaction is complete.

-

Addition of 7-AVNA: 5.00 g (22 mmol) of 7-AVNA is added to the solution, and stirring is continued at room temperature until the intermediate is fully reacted.

-

Purification: The reaction mixture is concentrated and purified by silica gel column chromatography.

Protocol 3: Synthesis using Triethanolamine [11]

-

Reaction: 7-AVCA is reacted with MICE in a tetrahydrofuran-water mixture in the presence of triethanolamine at 0-4°C. This serves as the activation step.

-

Hydrolysis: The resulting Cefixime methyl ester is hydrolyzed using sodium hydroxide.

-

Acidification and Isolation: The reaction mass is acidified with HCl to obtain the final product.

Quantitative Data

The following table summarizes the yields and purity levels achieved through different synthetic methods.

| Method | Solvent | Yield | Purity (HPLC) | Reference |

| Amidation and Hydrolysis with MICA ester | Not specified | >90% | 99.5% | [9] |

| Amidation and Hydrolysis with tert-butoxy carbonyl side chain | Not specified | 80% | 99.2% | [12] |

| Nucleophilic Substitution | Dichloromethane | 94.0% | 99.4% | [10] |

| Nucleophilic Substitution | Tetrahydrofuran | 83.4% | 99.0% | [10] |

| Nucleophilic Substitution | Toluene | 86.8% | 98.9% | [10] |

| Acylation with MICE and Triethylamine | Tetrahydrofuran and water | 65% | 97% | [11] |

| Acylation with MICE and Triethanolamine | Tetrahydrofuran and water | 66% | 97% | [11] |

| Alkaline Hydrolysis of Cefixime Ester | Water and Acetone | Not specified | 99.75% | [13] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Cefixime trihydrate. The structural characteristics, including the cephalosporin core and key side chains, are fundamental to its potent antibacterial activity. Various synthetic routes have been developed, with a focus on improving yield, purity, and environmental impact for industrial-scale production. The presented data and protocols offer valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. Cef-3 | 100 mg/5 ml | Suspension | সেফ-৩ ১০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. Cefixime Trihydrate | C16H17N5O8S2 | CID 44467542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethyloxyimino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid trihydrate | C16H21N5O10S2 | CID 5491577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. alentris.org [alentris.org]

- 8. allmpus.com [allmpus.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method of cefixime - Eureka | Patsnap [eureka.patsnap.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. researchgate.net [researchgate.net]

- 13. data.epo.org [data.epo.org]

Cefixime's spectrum of activity against gram-positive and gram-negative bacteria

An in-depth analysis of the in vitro efficacy of cefixime against clinically significant gram-positive and gram-negative bacteria, detailing its mechanism of action, resistance pathways, and standardized susceptibility testing protocols.

Cefixime is an orally administered, third-generation cephalosporin antibiotic with a broad spectrum of activity against many clinically relevant bacterial pathogens.[1] This technical guide provides a comprehensive overview of cefixime's efficacy, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative susceptibility data, details experimental methodologies, and visualizes key molecular pathways.

In Vitro Antimicrobial Activity

Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family and other common respiratory pathogens.[1] Its activity against gram-positive organisms is more selective. The following tables summarize the in vitro activity of cefixime, presenting Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. These values are crucial for assessing the potential clinical efficacy of an antibiotic against specific pathogens.

Gram-Negative Bacteria

Cefixime exhibits excellent in vitro activity against many gram-negative species, including those that produce β-lactamases.[1] It is particularly potent against Haemophilus influenzae and Moraxella catarrhalis, irrespective of their β-lactamase production status.[2][3] The drug is also highly effective against Neisseria gonorrhoeae, including strains resistant to penicillin.[4] Furthermore, cefixime shows good activity against common urinary tract pathogens such as Escherichia coli and Proteus mirabilis.[5][6] However, it is inactive against Pseudomonas aeruginosa.[1]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | ≤0.06 - 0.063 | 0.12 - 0.125 |

| Moraxella catarrhalis | ≤0.06 | 0.25 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.06 | 2 |

| Proteus mirabilis | ≤0.008 | 0.06 |

| Neisseria gonorrhoeae | 0.008 | 0.12 |

Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.

Gram-Positive Bacteria

The activity of cefixime against gram-positive bacteria is more limited. It demonstrates good activity against Streptococcus pyogenes (Group A Streptococcus) and penicillin-susceptible Streptococcus pneumoniae.[1][7] However, its efficacy against penicillin-resistant S. pneumoniae is significantly reduced.[8] Cefixime has little to no activity against Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus species.[1][9]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.25 | ≤0.25 |

| Streptococcus pyogenes | ≤0.25 | ≤0.25 |

| Staphylococcus aureus | >1 | >64 |

Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.

Mechanism of Action

The bactericidal action of cefixime is achieved through the inhibition of bacterial cell wall synthesis.[10] Like other β-lactam antibiotics, cefixime targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][11] By inactivating these proteins, cefixime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Cefixime exhibits a high affinity for PBPs 1a, 1bs, and 3 in E. coli.[12]

Mechanisms of Bacterial Resistance

Bacterial resistance to cefixime can arise through several mechanisms, which can act independently or in combination to reduce the drug's effectiveness.

The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance, particularly in gram-negative bacteria.[13] These enzymes hydrolyze the β-lactam ring of cefixime, rendering the antibiotic inactive. While cefixime is stable against many common plasmid-mediated β-lactamases, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and cephalosporinases.[12][13]

-

Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for cefixime.[13] This prevents the drug from effectively binding to its target, thereby allowing cell wall synthesis to continue. This is a significant resistance mechanism in some species, such as Neisseria gonorrhoeae, where mosaic penA genes encode altered PBPs.[13]

-

Reduced Permeability and Efflux: In gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in porin channels can decrease the influx of cefixime into the periplasmic space where the PBPs are located.[14] Additionally, active efflux pumps can transport the antibiotic out of the bacterial cell, preventing it from reaching therapeutic concentrations at the target site.[14]

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of bacteria to cefixime is determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][15] These protocols ensure the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium, typically to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The antimicrobial agent is serially diluted in a microtiter plate containing the broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours for many aerobic bacteria).

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test organism is swabbed uniformly across the surface of an agar plate.

-

Disk Application: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on the agar surface.

-

Incubation: The plate is incubated under standardized conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

-

Interpretation: The zone diameter is interpreted as "susceptible," "intermediate," or "resistant" by comparing it to established breakpoints provided by CLSI or EUCAST.

References

- 1. What is the mechanism of Cefixime? [synapse.patsnap.com]

- 2. szu.gov.cz [szu.gov.cz]

- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 4. researchgate.net [researchgate.net]

- 5. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iacld.com [iacld.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. iacld.com [iacld.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Cefixime's Resilience: A Technical Analysis of its Beta-Lactamase Stability

For Immediate Release – In the ongoing battle against bacterial resistance, the stability of antibiotics against enzymatic degradation is a critical determinant of their clinical efficacy. This technical guide provides an in-depth analysis of the beta-lactamase stability of Cefixime, a third-generation oral cephalosporin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and illustrates the structural basis of Cefixime's resilience.

Introduction: The Structural Defense of Cefixime

Cefixime is a semisynthetic, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][4][5] A key feature that distinguishes Cefixime and other third-generation cephalosporins is its marked stability in the presence of many beta-lactamase enzymes, which are the primary mechanism of resistance for many bacteria against beta-lactam antibiotics.[1][4][5][6]

This stability is not accidental but a result of specific structural modifications to the cephalosporin core. The intricate molecular architecture, particularly the presence of an aminothiazole ring and a syn-oxyimino group (specifically, a carboxymethoxyimino group) on the C-7 acyl side chain, provides significant steric hindrance.[7] This effectively blocks the access of the beta-lactamase's active site serine residue to the beta-lactam ring, preventing hydrolysis and inactivation of the antibiotic.[8]

Quantitative Analysis of Cefixime's Stability

Cefixime's stability translates to potent in vitro activity against a wide range of pathogens, including many that produce common plasmid- and chromosomally-mediated beta-lactamases.[9][10] However, its effectiveness can be compromised by certain classes of enzymes, particularly extended-spectrum beta-lactamases (ESBLs) and AmpC-type cephalosporinases when they are hyperproduced.[5][11][12]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for Cefixime against various beta-lactamase-producing and non-producing bacterial species. The data demonstrate that while Cefixime retains potent activity against many beta-lactamase producers, its efficacy diminishes against those producing ESBLs or hyperproducing cephalosporinases.

| Bacterial Species / Group | Beta-Lactamase Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | Non-producer | 0.25 | 0.5 | [11][12] |

| Salmonella spp. | Non-producer | 0.06 | 0.25 | [11][12] |

| Proteus mirabilis | Non-producer | 0.008 | 0.032 | [11][12] |

| Klebsiella spp. | Chromosomal Penicillinase | 0.06 | 2 | [11][12] |

| Haemophilus influenzae | β-lactamase +/- | ≤0.004 | >4 | [13] |

| Neisseria gonorrhoeae | β-lactamase +/- | 0.008 | 0.12 | [11][12] |

| Enterobacter cloacae | Chromosomal Cephalosporinase | 1 | >128 | [11][12] |

| Citrobacter freundii | Chromosomal Cephalosporinase | 1 | >128 | [11][12] |

| Enterobacteriaceae | ESBL-producing | Limited Activity | Limited Activity | [4][5] |

| Pseudomonas aeruginosa | Various | 64 | 128 | [11][12] |

| Staphylococcus aureus | Methicillin-Susceptible | 1 | 64 | [11][12] |

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Hydrolytic Stability against Specific Beta-Lactamases

While specific kinetic parameters (Km, Vmax) for Cefixime against a wide array of beta-lactamases are sparsely available in consolidated public literature, comparative studies consistently show its high resistance to hydrolysis by common Class A (TEM-1, SHV-1) and Class D (OXA) enzymes compared to earlier-generation cephalosporins.[9][10] However, many CTX-M type enzymes, a prevalent family of ESBLs, can hydrolyze Cefixime, albeit often less efficiently than they hydrolyze cefotaxime.[14][15][16] Resistance to Cefixime is primarily observed in strains that express high levels of Class C (AmpC) enzymes.[9][17]

Experimental Protocols for Stability Assessment

The evaluation of a beta-lactam antibiotic's stability against beta-lactamases involves a combination of microbiological and biochemical assays.

Qualitative Chromogenic Assay

This is a rapid method to determine if a bacterial strain produces beta-lactamase.[18]

-

Objective: To qualitatively detect beta-lactamase production by a bacterial isolate.

-

Principle: A chromogenic cephalosporin substrate, most commonly nitrocefin, is impregnated on a paper disk.[19] Nitrocefin changes color (typically from yellow to red/pink) upon hydrolysis of its beta-lactam ring by a beta-lactamase.[19][20][21]

-

Procedure:

-

A sterile paper disk containing nitrocefin is placed on a microscope slide or in a petri dish.

-

The disk is rehydrated with a single drop of sterile water or saline.[18][22]

-

Several well-isolated colonies of the test bacterium are smeared onto the disk's surface.[22]

-

The disk is observed for a color change at room temperature.

-

-

Interpretation: A rapid color change (within 5-10 minutes) indicates the presence of beta-lactamase.[18] The absence of a color change signifies a negative result. Some organisms, like staphylococci, may require up to an hour for a positive result.[22]

Quantitative Spectrophotometric Hydrolysis Assay

This method provides quantitative data on the rate at which a specific beta-lactamase hydrolyzes an antibiotic.[23]

-

Objective: To determine the kinetic parameters (e.g., Vmax, Km) of beta-lactamase activity against Cefixime.

-

Principle: The hydrolysis of the beta-lactam ring is monitored by measuring the change in ultraviolet (UV) absorbance over time.[23] The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance curve.[24]

-

Procedure:

-

Reagent Preparation: Prepare solutions of purified beta-lactamase, Cefixime (at various concentrations), and a suitable buffer (e.g., phosphate buffer, pH 7.0)[18][20]

-

Assay Setup: In a UV-transparent cuvette, combine the buffer and the Cefixime solution.

-

Reaction Initiation: Initiate the reaction by adding the beta-lactamase solution and mix immediately.

-

Measurement: Place the cuvette in a spectrophotometer and record the change in absorbance at a predetermined wavelength specific to the beta-lactam bond cleavage for 30-60 minutes.[20]

-

Data Analysis: Calculate the initial velocity (V₀) from the slope of the initial linear phase of the reaction.[24] By repeating the assay with varying substrate concentrations, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics plots (e.g., Lineweaver-Burk plot).[24][25]

-

// Nodes prep [label="Reagent Preparation\n(Buffer, Cefixime, Purified Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Combine Reagents in Cuvette\n(Buffer + Cefixime)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction\n(Add Beta-Lactamase)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Spectrophotometric Measurement\n(Absorbance vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate Initial Rate V₀)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinetics [label="Determine Kinetic Parameters\n(Km, Vmax, kcat)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges prep -> mix; mix -> initiate; initiate -> measure; measure -> analyze; analyze -> kinetics; } caption: "General workflow for a spectrophotometric beta-lactamase stability assay."

Conclusion

Cefixime's chemical structure, particularly its C-7 side chain, provides substantial stability against many common beta-lactamases, underpinning its broad clinical utility.[6][7] While it remains a potent oral agent for numerous infections, especially those of the respiratory and urinary tracts, the global rise of ESBLs (notably CTX-M types) and AmpC hyperproducers presents a significant challenge.[10][16] Continuous surveillance of susceptibility patterns and a deep, quantitative understanding of the interactions between new beta-lactam agents and evolving resistance enzymes are paramount. The methodologies detailed herein provide a foundational framework for the ongoing research and development necessary to stay ahead in the fight against bacterial resistance.

References

- 1. Cefixime. A review of its antibacterial activity. Pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cefixime|Third-Generation Cephalosporin|RUO [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. DailyMed - CEFIXIME tablet [dailymed.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of a new broad spectrum, beta-lactamase-stable oral cephalosporin, cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [In vitro antibacterial effect of a new oral cephalosporin, cefixime. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cefixime - Wikipedia [en.wikipedia.org]

- 14. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Growing Group of Extended-Spectrum β-Lactamases: the CTX-M Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

- 22. microbenotes.com [microbenotes.com]

- 23. rombio.unibuc.ro [rombio.unibuc.ro]

- 24. researchgate.net [researchgate.net]

- 25. Rapid and automated measurement of Km and specific Vmax values of beta-lactamases in bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Cefixime and its Various Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cefixime, with a primary focus on its commonly used trihydrate form. While data on other salt forms are limited in publicly available literature, this guide outlines the requisite experimental protocols for their characterization, offering a framework for further research and development.

Cefixime is chemically designated as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3] Enhancing its solubility is a key objective in formulation development to improve its dissolution rate and, consequently, its bioavailability.[3]

Physicochemical Properties of Cefixime

The following tables summarize the known physicochemical properties of Cefixime, primarily focusing on the anhydrous and trihydrate forms. Data for other salt forms are not extensively available and would require dedicated salt screening and characterization studies.

General Properties

| Property | Cefixime (Anhydrous) | Cefixime Trihydrate | Data Source(s) |

| Molecular Formula | C₁₆H₁₅N₅O₇S₂ | C₁₆H₁₅N₅O₇S₂·3H₂O | [1][2] |

| Molecular Weight | 453.45 g/mol | 507.50 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | White or almost white, slightly hygroscopic powder | [4][5] |

| pKa | 2.10 (Uncertain) | - | [6] |

Solubility Profile

| Solvent | Solubility | Data Source(s) |

| Water | Slightly soluble | [5] |

| Methanol | Soluble | [5] |

| Anhydrous Ethanol | Sparingly soluble | [5] |

| Ethyl Acetate | Practically insoluble | [5] |

| Ethanol | ~5 mg/mL | [7] |

| DMSO | ~30 mg/mL | [7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [7] |

| PBS (pH 7.2) | ~0.2 mg/mL | [7] |

Thermal Properties

| Form | Melting Point (°C) | Thermal Events (DSC) | Data Source(s) |

| Cefixime (unspecified form) | 218-225 | - | [8] |

| Cefixime Trihydrate | - | Endothermic peak at ~104°C (loss of water), exothermic peaks at ~211°C (crystalline transition) and ~250°C (melting with decomposition). | [9] |

| Amorphous Cefixime | - | Glass transition (Tg) at 92.11°C, broad endothermic peak at 125.78°C. | [10] |

Polymorphism

The crystalline state of an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties. Cefixime can exist in both crystalline and amorphous forms.[10] The conversion from a crystalline to an amorphous state can lead to improved solubility and dissolution rates.[10][11]

Characterization of Polymorphic Forms

The identification and characterization of different polymorphic forms are crucial for drug development. The primary techniques employed for this purpose are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[12]

-

Powder X-ray Diffraction (PXRD): This technique provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. The diffraction pattern of crystalline Cefixime shows distinct, sharp peaks, whereas an amorphous form will exhibit a halo pattern with no sharp peaks.[13][14]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as melting point, glass transition temperature, and enthalpy of fusion. Different polymorphs will exhibit unique thermal profiles.[15] For instance, the DSC thermogram of amorphous Cefixime shows a glass transition, which is absent in the crystalline form.[10]

Salt Forms

The formation of salts is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs like Cefixime.[3] While the trihydrate is the most common form, other salt forms, such as sodium and potassium salts, have been mentioned in the literature.[16] A systematic salt screening study is necessary to identify the optimal salt form with desirable physicochemical properties.

Stability

Cefixime is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][17] Understanding its degradation pathways is critical for developing stable formulations and establishing appropriate storage conditions.

-

Hydrolytic Stability: Cefixime is unstable in alkaline solutions, with degradation occurring via cleavage of the β-lactam ring.[2] It is more stable in acidic to neutral pH ranges.

-

Photostability: Exposure to UV light can cause significant degradation of Cefixime.[17]

-

Thermal Stability: Elevated temperatures can accelerate the degradation of Cefixime, particularly in the solid state.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the physicochemical properties of Cefixime and its various forms.

Solubility Determination (Shake-Flask Method)

-

Preparation of Media: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.

-

Sample Preparation: Add an excess amount of the Cefixime solid form to a known volume of each buffer in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of Cefixime in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

-

Chromatographic Conditions:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose a solution of Cefixime to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature.

-

Oxidative Degradation: Treat a Cefixime solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid Cefixime to dry heat.

-

Photodegradation: Expose a Cefixime solution and the solid drug to UV light.

-

-

Analysis: Inject the stressed samples into the HPLC system to separate the parent drug from its degradation products. The method is considered stability-indicating if it can resolve all degradation peaks from the main Cefixime peak.

Polymorph Screening

-

Crystallization Experiments: Dissolve Cefixime in a wide range of solvents (or solvent mixtures) at elevated temperatures to achieve saturation.

-

Induce Crystallization: Employ various crystallization techniques, including:

-

Slow cooling of the saturated solution.

-

Fast cooling (crash cooling).

-

Solvent evaporation (slow and fast).

-

Anti-solvent addition.

-

Slurrying at different temperatures.

-

-

Solid Form Isolation and Characterization: Isolate the resulting solids by filtration and analyze them using PXRD and DSC to identify different crystalline forms.

Hygroscopicity Determination (Dynamic Vapor Sorption - DVS)

-

Sample Preparation: Place a known mass of the Cefixime solid form into the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

-

Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH at a constant temperature (e.g., 25 °C).[18]

-

Data Analysis: Record the change in mass at each RH step. The data is used to generate a sorption-desorption isotherm, from which the hygroscopicity of the material can be classified. The European Pharmacopoeia provides a classification for hygroscopicity based on the percentage of water uptake at 25°C and 80% RH.[19][20]

Visualizations

Experimental Workflow for Solid-State Characterization of an API

Caption: Workflow for API solid-state characterization.

Logical Workflow for Salt Screening

References

- 1. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. crsubscription.com [crsubscription.com]

- 4. CN103301068A - Cefixime dry suspension and preparation method thereof - Google Patents [patents.google.com]

- 5. uspbpep.com [uspbpep.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. h-and-m-analytical.com [h-and-m-analytical.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tainstruments.com [tainstruments.com]

- 16. Cefixime acid type double salt compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ardena.com [ardena.com]

- 19. asiapharmaceutics.info [asiapharmaceutics.info]

- 20. pharmagrowthhub.com [pharmagrowthhub.com]

The Genetic Landscape of Cefixime Resistance in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Executive Summary

The emergence and global spread of bacterial resistance to third-generation cephalosporins, such as Cefixime, represents a critical threat to public health. Cefixime, a cornerstone in the treatment of various infections, particularly gonorrhea, is increasingly compromised by sophisticated bacterial adaptation mechanisms. Understanding the precise genetic determinants underpinning this resistance is paramount for the development of novel therapeutic strategies and effective surveillance tools. This technical guide provides an in-depth examination of the core genetic basis of Cefixime resistance across key bacterial pathogens. It synthesizes current research on the molecular mechanisms, presents quantitative data on the impact of specific genetic alterations, details essential experimental protocols for resistance investigation, and visualizes the intricate pathways and workflows involved. The primary focus is on Neisseria gonorrhoeae, where resistance is multifaceted and chromosomally mediated, with additional insights into the β-lactamase-driven resistance prevalent in Enterobacteriaceae.

Core Mechanisms of Cefixime Resistance

Bacterial resistance to Cefixime is primarily achieved through three synergistic mechanisms: 1) modification of the drug's target, 2) reduction of intracellular drug concentration via decreased influx, and 3) active removal of the drug via efflux pumps. In certain pathogens, enzymatic degradation of the antibiotic is the principal resistance strategy.

Target Modification: The Central Role of Penicillin-Binding Protein 2 (PBP2)

In Neisseria gonorrhoeae, the primary mechanism of Cefixime resistance is the alteration of its molecular target, Penicillin-Binding Protein 2 (PBP2), an essential enzyme for bacterial cell wall synthesis.[1] Cefixime normally inactivates PBP2 by acylation of a serine residue in the active site, disrupting peptidoglycan cross-linking and leading to cell death.[2][3] Resistance arises from mutations in the penA gene, which encodes PBP2, leading to decreased binding affinity and/or a lower rate of acylation.[2][4]

Two main types of alterations in penA confer resistance:

-

Mosaic penA Alleles: These are the most significant contributors to clinically relevant resistance. They arise from horizontal gene transfer, where segments of the N. gonorrhoeae penA gene are replaced with DNA from other commensal Neisseria species (e.g., N. cinerea, N. perflava).[5][6][7] This results in a "mosaic" PBP2 with numerous amino acid substitutions (up to 60 or more) that collectively reduce the affinity for Cefixime.[4][5][8] The presence of a mosaic penA allele can increase the Minimum Inhibitory Concentration (MIC) of Cefixime by 4- to 64-fold.[9]

-

Non-Mosaic penA Mutations: Specific point mutations in non-mosaic penA genes also contribute to resistance. A key initial mutation is often an insertion of an aspartic acid residue at position 345a (Asp-345a).[10] Further mutations, such as G545S, I312M, and V316T, have been identified as critical for conferring higher levels of resistance, particularly when present within a mosaic allele background, demonstrating an epistatic effect.[4][8][9] The A501V/P substitution is another important mutation that significantly elevates Cefixime MICs.[11]

Reduced Drug Accumulation: Porins and Efflux Pumps

To be effective, Cefixime must first enter the bacterial periplasm to reach PBP2. Bacteria have evolved mechanisms to limit this intracellular accumulation.

-

Porin Channel Alterations (penB determinant): Mutations in the porB1b gene, which encodes the major outer membrane porin PorB, can decrease the influx of β-lactam antibiotics into the cell.[10] These mutations, referred to as the penB determinant, often involve amino acid substitutions in the constriction loop of the porin channel.[10] This mechanism typically provides a modest increase in resistance but acts synergistically with other resistance determinants.

-

Efflux Pump Upregulation (mtr determinant): The MtrC-MtrD-MtrE efflux pump actively transports Cefixime and other antimicrobial agents out of the bacterial cell.[10] Resistance is commonly caused by mutations in the mtrR gene, which encodes the transcriptional repressor (MtrR) of the mtrCDE operon.[10] These mutations, often a single nucleotide deletion in the promoter region or missense mutations in the coding sequence, lead to the overexpression of the efflux pump and a subsequent increase in Cefixime resistance.[8][10]

Enzymatic Degradation: The Role of β-Lactamases

In many Gram-negative bacteria, particularly within the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae), the primary mechanism of resistance to third-generation cephalosporins is the production of β-lactamase enzymes.[12][13][14] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[14]

-

Extended-Spectrum β-Lactamases (ESBLs): These are a major concern and are often plasmid-mediated, facilitating their rapid spread. The most common ESBL families are TEM, SHV, and CTX-M.[12][13][14] CTX-M enzymes, particularly CTX-M-15, are now the most prevalent type worldwide and are highly efficient at hydrolyzing cefotaxime and other third-generation cephalosporins.[15][16][17][18][19]

-

AmpC β-Lactamases: These enzymes, belonging to Ambler class C, can be chromosomally or plasmid-encoded. In species like Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the chromosomal ampC gene is inducible and can be hyperproduced through mutation, leading to high-level resistance to Cefixime and other cephalosporins.[20][21][22][23]

Quantitative Data on Cefixime Resistance

The following tables summarize the impact of specific genetic determinants on Cefixime MICs. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of resistance.

Table 1: Impact of penA, mtrR, and porB Alleles on Cefixime MIC in N. gonorrhoeae

| Genetic Determinant(s) | Wild-Type Background MIC (mg/L) | Resistant Allele(s) | Resulting MIC (mg/L) | Fold Increase in MIC | Reference(s) |

| penA (non-mosaic) | 0.001 | penA with G545S, I312M, V316T | 0.0035 | 3.5 | [4] |

| penA (mosaic) | 0.001 | penA mosaic allele (e.g., penA35) | 0.03 - 0.125 | 30 - 125 | [8] |

| penA (mosaic) | 0.008 | penA mosaic allele X | 0.12 - 1.0 | 15 - 125 | [18] |

| penA (mosaic + A501V) | 0.008 | penA mosaic allele with A501V | 1.2 | 150 | [4] |

| penA (mosaic + A501P) | <0.002 | penA mosaic XXXIV with A501P | 1.0 | >500 | [11] |

| Combined Mutations | 0.032 - 0.064 | penA mosaic + mtrR promoter del. + porB mutations + ponA1 | 0.19 - 0.38 | 3 - 12 | [10] |

Table 2: Cefixime MIC Distribution for ESBL- and AmpC-Producing Enterobacteriaceae

| Organism | Resistance Mechanism | Cefixime MIC Range (mg/L) | Cefixime MIC50 (mg/L) | Cefixime MIC90 (mg/L) | Reference(s) |

| Escherichia coli | CTX-M-15 Producer | 16 - >256 | >64 | >64 | [15][24] |

| Klebsiella pneumoniae | SHV-type ESBL Producer | 8 - >128 | 64 | >128 | [12][13] |

| Escherichia coli | Chromosomal AmpC Hyperproducer | 16 - 64 | 32 | 64 | [20] |

Table 3: Cefixime Binding Affinity for PBP2 Variants in N. gonorrhoeae

| PBP2 Variant | Organism/Strain | Method | Measured Value (IC50 in mg/L) | Reference(s) |

| Wild-Type PBP2 | N. gonorrhoeae ATCC 19424 | Bocillin FL binding assay | 0.01 | [1] |

| PBP2 with A39T MtrR | N. gonorrhoeae ATCC 49226 | Bocillin FL binding assay | 0.02 | [1] |

| Mosaic PBP2 (Cephalosporin-Resistant) | Clinical Isolate | Competition Assay | Markedly lower affinity vs. wild-type | [10] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of Cefixime required to inhibit 50% of the binding of a labeled penicillin to PBP2. A lower value indicates higher binding affinity.

Signaling Pathways and Resistance Mechanisms

The interplay between different resistance genes constitutes a complex network. In N. gonorrhoeae, mutations do not act in isolation but combine to produce higher levels of resistance.

Caption: Core resistance pathways to Cefixime in Neisseria gonorrhoeae.

Key Experimental Protocols

Investigating Cefixime resistance requires a suite of standardized laboratory procedures. Below are detailed methodologies for core experiments.

Antimicrobial Susceptibility Testing (AST) by Agar Dilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

-

Media Preparation: Prepare GC agar base supplemented with 1% IsoVitaleX or an equivalent defined growth supplement. Autoclave and cool to 50°C.

-

Antibiotic Dilution Series: Prepare serial two-fold dilutions of Cefixime stock solution in sterile water or appropriate solvent.

-

Plate Preparation: Add a defined volume of each Cefixime dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.001 to 4 mg/L). Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.

-

Inoculum Preparation: Culture the bacterial isolate overnight on a non-selective agar plate. Suspend colonies in Mueller-Hinton broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each antibiotic-containing and control plate.

-

Incubation: Incubate plates at 35-37°C in a 5% CO₂-enriched, humidified atmosphere for 20-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of Cefixime that completely inhibits visible bacterial growth, disregarding single colonies or a faint haze. The N. gonorrhoeae ATCC 49226 strain should be included as a quality control.

Caption: Workflow for Antimicrobial Susceptibility Testing by Agar Dilution.

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS provides a comprehensive view of the genetic determinants of resistance.

Protocol:

-

DNA Extraction: Culture the bacterial isolate to obtain sufficient biomass. Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standardized phenol-chloroform protocol. Ensure DNA purity and concentration are adequate for library preparation.

-

Library Preparation: Prepare a sequencing library using an Illumina-compatible kit (e.g., Nextera XT). This involves fragmenting the DNA, ligating sequencing adapters, and amplifying the library via PCR.

-

Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences.

-

De Novo Assembly: Assemble the reads into contiguous sequences (contigs) using an assembler like SPAdes or Unicycler.

-

Resistance Gene Annotation: Screen the assembled genome against comprehensive antibiotic resistance gene databases (e.g., CARD, ResFinder) to identify known resistance alleles (penA, mtrR, porB, bla genes, etc.).

-

Variant Calling: Alternatively, align reads to a susceptible reference genome (e.g., N. gonorrhoeae FA 1090) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in target genes.

-

Natural Transformation for Functional Confirmation of Resistance Genes

This technique is used to definitively link a specific gene or mutation to the resistance phenotype in naturally competent bacteria like N. gonorrhoeae.

Protocol:

-

Construct Preparation: Amplify the resistance allele of interest (e.g., a mosaic penA gene) from a resistant donor strain via PCR. If desired, this amplicon can be cloned into a plasmid and linked to a selectable marker (e.g., an erythromycin resistance cassette).

-

Recipient Cell Preparation: Grow a known Cefixime-susceptible recipient strain of N. gonorrhoeae on GC agar to confluence.

-

Spot Transformation:

-

Resuspend recipient cells in GC broth containing supplements and MgSO₄.

-

On a fresh, pre-warmed GC agar plate, spot ~20 µL of the transforming DNA (the PCR product or linearized plasmid from Step 1).

-

Allow the DNA spot to absorb into the agar.

-

Streak the recipient cell suspension across the DNA spot.

-

-

Incubation and Selection:

-

Incubate the plate at 37°C in 5% CO₂ for 5-8 hours to allow for DNA uptake and recombination.

-

Replica-plate the growth from the transformation spot onto a selective GC agar plate containing Cefixime at a concentration that inhibits the recipient strain but allows potential transformants to grow.

-

-

Confirmation:

-

Isolate colonies that grow on the selective plate.

-

Confirm the presence of the transferred resistance gene by PCR and sequencing.

-

Perform AST on the confirmed transformants to quantify the change in Cefixime MIC compared to the original recipient strain.

-

Caption: Workflow for Natural Transformation in Neisseria gonorrhoeae.

Conclusion and Future Outlook

The genetic basis of Cefixime resistance is a clear example of bacterial evolution under antibiotic pressure. In N. gonorrhoeae, a stepwise accumulation of mutations in genes controlling drug target affinity, influx, and efflux leads to clinically significant resistance. In Enterobacteriaceae, the horizontal transfer of potent β-lactamase genes is the predominant threat.

For drug development professionals, targeting these mechanisms offers new therapeutic avenues. Strategies could include the development of novel PBP2 inhibitors that are insensitive to common penA mutations, efflux pump inhibitors to restore Cefixime activity, or new β-lactamase inhibitors effective against the prevalent CTX-M family. For researchers and public health scientists, the continued genomic surveillance of circulating strains is essential to monitor the evolution and spread of these resistance determinants, informing treatment guidelines and control strategies. The experimental protocols and data presented in this guide provide a foundational framework for these critical research and development efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mutations in PBP2 from ceftriaxone-resistant Neisseria gonorrhoeae alter the dynamics of the β3–β4 loop to favor a low-affinity drug-binding state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Mosaic-like structure of penicillin-binding protein 2 Gene (penA) in clinical isolates of Neisseria gonorrhoeae with reduced susceptibility to cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid Substitutions in Mosaic Penicillin-Binding Protein 2 Associated with Reduced Susceptibility to Cefixime in Clinical Isolates of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular and structural analysis of mosaic variants of penicillin-binding protein 2 conferring decreased susceptibility to expanded-spectrum cephalosporins in Neisseria gonorrhoeae: role of epistatic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid substitutions in mosaic penicillin-binding protein 2 associated with reduced susceptibility to cefixime in clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Satoshi Takahashi - Affinity of β-Lactam Antibiotics for Neisseria gonorrhoeae Penicillin-Binding Protein 2 Having Wild, Cefixime-Reduced-Susceptible, and Cephalosporin (Ceftriaxone)-Resistant penA Alleles. - Papers - researchmap [researchmap.jp]

- 11. Effect of Variants of Penicillin-Binding Protein 2 on Cephalosporin and Carbapenem Susceptibilities in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Extended-Spectrum β-Lactamases in Klebsiella pneumoniae Bloodstream Isolates from Seven Countries: Dominance and Widespread Prevalence of SHV- and CTX-M-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cefixime and cefixime-clavulanate for screening and confirmation of extended-spectrum beta-lactamases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of CTX-M-15 Extended-Spectrum β-Lactamases Producing Escherichia coli Isolates from Colostrum and Faeces of Newborn Dairy Calves in China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CTX-M-15 is Established in Most Multidrug-Resistant Uropathogenic Enterobacteriaceae and Pseudomonaceae from Hospitals in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. ijcmas.com [ijcmas.com]

- 19. academicjournals.org [academicjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. The use of cefepime for treating AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]